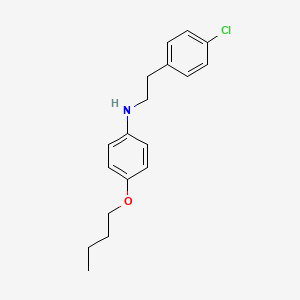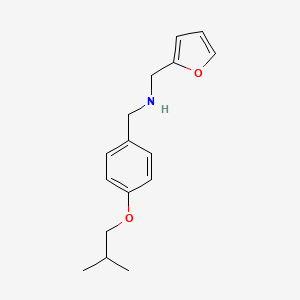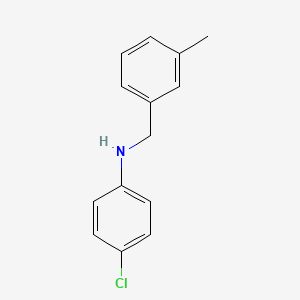
4-Butoxy-N-(4-chlorophenethyl)aniline
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Butoxy-N-(4-chlorophenethyl)aniline typically involves the reaction of 4-chlorophenethylamine with 4-butoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Butoxy-N-(4-chlorophenethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Butoxy-N-(4-chlorophenethyl)aniline is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in various biochemical assays and experiments to study protein interactions, functions, and structures . Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of other complex molecules .
Wirkmechanismus
The mechanism of action of 4-Butoxy-N-(4-chlorophenethyl)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
4-Butoxy-N-(4-chlorophenethyl)aniline can be compared with other similar compounds, such as:
- 4-Butoxy-N-(4-methylphenethyl)aniline
- 4-Butoxy-N-(4-fluorophenethyl)aniline
- 4-Butoxy-N-(4-bromophenethyl)aniline
These compounds share a similar core structure but differ in the substituents attached to the phenethyl group. The unique properties of this compound, such as its specific reactivity and binding affinity, distinguish it from these related compounds .
Eigenschaften
IUPAC Name |
4-butoxy-N-[2-(4-chlorophenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-2-3-14-21-18-10-8-17(9-11-18)20-13-12-15-4-6-16(19)7-5-15/h4-11,20H,2-3,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMOCGYHMHATNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline](/img/structure/B1385460.png)
![N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline](/img/structure/B1385461.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385462.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline](/img/structure/B1385463.png)
![3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline](/img/structure/B1385465.png)
![4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385466.png)
![4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385470.png)
![N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385472.png)
![4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline](/img/structure/B1385473.png)

![4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline](/img/structure/B1385475.png)
![N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385476.png)
![2,5-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline](/img/structure/B1385477.png)
